Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate
Overview
Description
Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate is an organic compound with the molecular formula C12H16O4. It is a derivative of cyclohexadiene and is characterized by the presence of two methyl groups and two ester functional groups. This compound is used in various chemical syntheses and has applications in different fields, including the production of pigments and other industrial chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate can be synthesized through several methods. One common synthetic route involves the esterification of 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions include:
Oxidation: 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid.
Reduction: 4,5-dimethyl-1,4-cyclohexadiene-1,2-dimethanol.
Substitution: Various substituted cyclohexadiene derivatives depending on the nucleophile used
Scientific Research Applications
Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate involves its interaction with various molecular targets and pathways. For example, in ester hydrolysis reactions, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding carboxylic acids and alcohols. This process is catalyzed by enzymes such as esterases in biological systems .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 1,4-cyclohexanedicarboxylate: A similar compound with the molecular formula C10H16O4, used in similar applications.
Dimethyl hexahydroterephthalate: Another related compound with applications in polymer synthesis and industrial chemistry.
Uniqueness
Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate is unique due to its specific substitution pattern on the cyclohexadiene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
dimethyl 4,5-dimethylcyclohexa-1,4-diene-1,2-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-7-5-9(11(13)15-3)10(6-8(7)2)12(14)16-4/h5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFAUXQYWPECKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(=C(C1)C(=O)OC)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344991 | |
Record name | Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14309-24-1 | |
Record name | Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.